molecular formula C6H13N B1598367 1-Cyclopropylpropan-1-amine CAS No. 219736-10-4

1-Cyclopropylpropan-1-amine

Cat. No.: B1598367
CAS No.: 219736-10-4
M. Wt: 99.17 g/mol
InChI Key: OXXSMQHKMPTBAR-UHFFFAOYSA-N
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Description

1-Cyclopropylpropan-1-amine is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-Cyclopropylpropan-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction involves the initial one-electron oxidation at the nitrogen atom, followed by the scission of the cyclopropane ring, leading to covalent modification of the enzyme . Additionally, this compound acts as a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans . These interactions highlight the compound’s potential in modulating enzyme activity and influencing metabolic pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to alterations in the metabolic processing of other substances within the cell . This can result in changes in the levels of metabolites and the activation or inhibition of specific signaling pathways. Furthermore, this compound’s ability to inhibit quinoprotein methylamine dehydrogenase suggests potential effects on cellular energy metabolism and redox balance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s interaction with cytochrome P450 enzymes is initiated by the one-electron oxidation at the nitrogen atom, leading to the scission of the cyclopropane ring and covalent modification of the enzyme . This modification can inhibit the enzyme’s activity, affecting the metabolism of various substrates. Additionally, this compound’s inhibition of quinoprotein methylamine dehydrogenase involves binding to the enzyme’s active site, preventing its normal function . These molecular interactions underscore the compound’s potential in modulating biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s stability can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to the formation of by-products that could affect its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and enzyme activity . These temporal effects highlight the importance of considering the compound’s stability and degradation when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress . These dosage-dependent effects underscore the need for careful consideration of dosage when using the compound in animal studies to avoid potential toxicity and ensure accurate interpretation of results.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with cytochrome P450 enzymes plays a crucial role in its metabolic processing, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, this compound’s inhibition of quinoprotein methylamine dehydrogenase affects the metabolic flux and levels of specific metabolites . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to interact with cytochrome P450 enzymes suggests its potential involvement in transport processes mediated by these enzymes . Additionally, this compound may interact with specific binding proteins that facilitate its localization and accumulation within cells . These interactions are crucial for understanding the compound’s distribution and its impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the cytosol, where it interacts with enzymes and other biomolecules . Additionally, this compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, depending on its interactions with targeting signals and binding proteins

Properties

IUPAC Name

1-cyclopropylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-6(7)5-3-4-5/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXSMQHKMPTBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398393
Record name 1-cyclopropylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219736-10-4
Record name 1-cyclopropylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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